3-nitro-N-(5-propyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride
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Description
The compound “3-nitro-N-(5-propyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride” is a versatile material utilized in diverse scientific research applications. It is related to the class of compounds known as thiazolopyridines .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of 1-(6-chloronaphthalen-2-yl)sulfonyl-4-(4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carbonyl)piperazines were synthesized as part of an investigation into factor Xa inhibitors .Scientific Research Applications
Synthesis and Biological Applications
Heterocyclic Compound Synthesis : Studies have focused on synthesizing various heterocyclic compounds with potential biological activities. For example, the synthesis of pyrazolo[1,5-a]pyrimidines and pyridothienopyrimidines through reactions involving enaminones and aminoheterocycles, suggesting a route to discovering new therapeutic agents with a similar structural basis as the queried compound (Almazroa et al., 2004), (Hussein et al., 2007).
Antimicrobial and Antitumor Activities : The development of thienopyrimidine derivatives showcases the antimicrobial potential of heterocyclic compounds. Such research underpins the broader utility of compounds like 3-nitro-N-(5-propyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride in developing new treatments (Bhuiyan et al., 2006).
Chemical Synthesis and Catalysis
- Catalytic Synthesis of Pyridyl Benzamides : Research into the catalytic synthesis of pyridyl benzamides from aminopyridines and nitroolefins without external oxidants demonstrates the chemical versatility and potential applications of related compounds in synthetic chemistry (Chen et al., 2018).
Properties
IUPAC Name |
3-nitro-N-(5-propyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)benzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3S.ClH/c1-2-7-19-8-6-13-14(10-19)24-16(17-13)18-15(21)11-4-3-5-12(9-11)20(22)23;/h3-5,9H,2,6-8,10H2,1H3,(H,17,18,21);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAQFQSQBOBDKKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC2=C(C1)SC(=N2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-].Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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